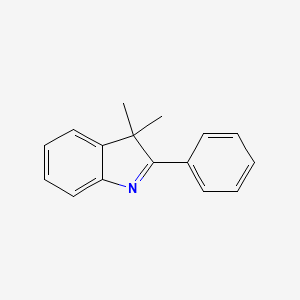![molecular formula C13H16Cl2N4O2 B14135207 N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide CAS No. 649699-71-8](/img/structure/B14135207.png)
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholino group, dichloroisonicotinamide, and an imino linkage. Its molecular formula is C13H16Cl2N4O2, and it has a molecular weight of 331.2 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide typically involves the reaction of 2,6-dichloroisonicotinic acid with 2,6-dimethylmorpholine in the presence of a suitable condensing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the dichloroisonicotinamide moiety.
2,6-Dichloroisonicotinic Acid: Another related compound that serves as a precursor in the synthesis of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide.
Uniqueness
This compound is unique due to its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
649699-71-8 |
|---|---|
Molekularformel |
C13H16Cl2N4O2 |
Molekulargewicht |
331.19 g/mol |
IUPAC-Name |
N-[amino-(2,6-dimethylmorpholin-4-yl)methylidene]-2,6-dichloropyridine-4-carboxamide |
InChI |
InChI=1S/C13H16Cl2N4O2/c1-7-5-19(6-8(2)21-7)13(16)18-12(20)9-3-10(14)17-11(15)4-9/h3-4,7-8H,5-6H2,1-2H3,(H2,16,18,20) |
InChI-Schlüssel |
XRNCTGCZNCSMFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C(=NC(=O)C2=CC(=NC(=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)


![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)

![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)




![(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B14135183.png)

